molecular formula C18H19FN6OS B2678717 N-cyclohexyl-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 863460-26-8

N-cyclohexyl-2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2678717
CAS No.: 863460-26-8
M. Wt: 386.45
InChI Key: DOXLGOZCOOVMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclohexyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide” is a chemical compound with the molecular formula C18H19FN6OS . Its average mass is 386.447 Da and its mono-isotopic mass is 386.132507 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a fluorophenyl group, a triazolopyrimidinyl group, and a sulfanylacetamide group . The presence of these groups contributes to the compound’s physical and chemical properties.


Physical and Chemical Properties Analysis

The compound has a molecular formula of C18H19FN6OS and a molecular weight of 386.45. More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Triazole and Pyrimidine Derivatives in Scientific Research

Triazole and pyrimidine derivatives are known for their wide range of biological activities and are commonly investigated for their therapeutic potential. These compounds have been explored for their antifungal, antibacterial, and antiviral properties among others.

  • Triazole Derivatives : Triazoles, including 1,2,3-triazole and 1,2,4-triazole derivatives, have been recognized for their potent antibacterial activity against Staphylococcus aureus. These compounds act as inhibitors of critical enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. Some triazole derivatives have already been used in clinical practice for treating bacterial infections (Li & Zhang, 2021).

  • Pyrimidine Derivatives : Pyrimidine-based compounds are significant in the development of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. Additionally, they have various biological and medicinal applications, highlighting their versatility in scientific research (Jindal & Kaur, 2021).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that this compound is not intended for human or veterinary use and should be handled with appropriate safety measures in a research setting.

Future Directions

The future directions for research on this compound are not specified in the available resources. Given its structure and related compounds, it could potentially be explored for various biological activities, including anticancer activity .

Properties

IUPAC Name

N-cyclohexyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6OS/c19-12-6-8-14(9-7-12)25-17-16(23-24-25)18(21-11-20-17)27-10-15(26)22-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXLGOZCOOVMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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